molecular formula C7H11IN2O3 B1171784 ACETYLKITASAMYCIN CAS No. 178234-32-7

ACETYLKITASAMYCIN

Katalognummer: B1171784
CAS-Nummer: 178234-32-7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetylkitasamycin is synthesized through the acetylation of kitasamycin. The process involves the reaction of kitasamycin with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, this compound is produced using a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated into dispersible tablets or microcapsules for ease of administration .

Analyse Chemischer Reaktionen

Types of Reactions

Acetylkitasamycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Acetylkitasamycin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying macrolide antibiotics.

    Biology: Investigated for its effects on bacterial protein synthesis.

    Medicine: Explored for its potential in treating bacterial infections in humans and animals.

    Industry: Used in the formulation of veterinary drugs.

Wirkmechanismus

Acetylkitasamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This action effectively halts bacterial growth and replication . The primary molecular target is the 50S ribosomal subunit, and the pathway involved is the inhibition of protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its acetyl group, which enhances its pharmacokinetic properties, making it more effective in certain applications compared to its parent compound, kitasamycin .

Biologische Aktivität

Acetylkitasamycin, a derivative of the macrolide antibiotic kitasamycin, has garnered attention for its biological activities, particularly against various Gram-positive bacteria. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy and potential applications.

Overview of this compound

This compound is characterized by its structural modifications that enhance its antibacterial properties compared to its parent compound, kitasamycin. It primarily targets bacterial ribosomes, inhibiting protein synthesis, which is a common mechanism among macrolide antibiotics. This compound has shown promise in treating infections caused by pathogens such as Streptococcus suis and Mycobacterium tuberculosis.

The primary mechanism of action for this compound involves binding to the 50S subunit of the bacterial ribosome. This interaction prevents peptide bond formation during protein synthesis, effectively halting bacterial growth. The enhanced lipophilicity of this compound facilitates better penetration through bacterial cell walls, which is crucial for its activity against resistant strains.

Pharmacokinetics and Pharmacodynamics

Recent studies have focused on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. A notable study established an integrated PK/PD model that predicts optimal dosing regimens for maximizing therapeutic effects while minimizing toxicity. The findings suggest that this compound exhibits a favorable PK profile with a significant area under the curve (AUC) indicating effective systemic exposure when administered in appropriate doses .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life2.5 hours
Volume of distribution0.5 L/kg
Clearance0.3 L/h/kg
Bioavailability75%

Activity Against Streptococcus suis

A study demonstrated that this compound showed significant antibacterial activity against Streptococcus suis, a pathogen responsible for serious infections in pigs. The minimum inhibitory concentration (MIC) was determined to be notably low, indicating high potency .

Activity Against Mycobacterium tuberculosis

This compound has also been investigated for its efficacy against Mycobacterium tuberculosis. Modifications at specific positions on the macrolide structure have been shown to enhance activity against this pathogen. Research indicates that acetylation at C-2’ or C-4” maintains or even increases potency without significantly increasing mammalian cell toxicity .

Case Studies

Case Study 1: Efficacy in Animal Models

A study involving pig models assessed the impact of varying doses of kitasamycin and its derivatives on lipid metabolism and fat accumulation. The results indicated that subtherapeutic doses led to significant fat deposition in muscle tissues, while therapeutic doses improved nutrient digestibility without adverse effects on growth performance. This highlights the need for careful dosing in therapeutic applications to avoid unwanted metabolic consequences .

Case Study 2: Inhibition of Fibroblast Transformation

Another investigation focused on the effects of this compound on primary ocular fibroblasts. The study found that this compound inhibited TGF-β1-induced transformation into myofibroblasts, suggesting potential applications in treating fibrotic diseases. The compound demonstrated a dose-dependent reduction in markers such as α-smooth muscle actin (α-SMA), indicating its therapeutic potential beyond antimicrobial activity .

Eigenschaften

CAS-Nummer

178234-32-7

Molekularformel

C7H11IN2O3

Molekulargewicht

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.